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Compound of Interest

Compound Name: Spiro[2.3]hexan-5-one

Cat. No.: B1593669 Get Quote

Introduction: The Architectural Allure of Strained
Spirocycles
Spiro[2.3]hexan-5-one, identified by the CAS number 20061-22-7, is a fascinating spirocyclic

ketone that merges a cyclopropane and a cyclobutanone ring through a single, shared carbon

atom. This unique arrangement results in a highly strained, rigid, and three-dimensional

molecular architecture. Molecules with high sp³ character and structural novelty are

increasingly sought after in drug discovery programs to escape the "flatland" of traditional

aromatic scaffolds.[1][2] The inherent conformational rigidity of spirocyclic systems allows for

the precise spatial positioning of functional groups, a critical factor for optimizing interactions

with biological targets.[3]

This guide provides a comprehensive technical overview of Spiro[2.3]hexan-5-one, covering

its fundamental properties, spectroscopic signature, logical synthetic pathways, and

characteristic reactivity. It is designed to serve as a foundational resource for scientists aiming

to leverage this unique building block in the synthesis of novel chemical entities for

pharmaceutical and materials science applications.

Molecular Profile:

Molecular Formula: C₆H₈O[4][5]

Molecular Weight: 96.13 g/mol [4][5]
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IUPAC Name: Spiro[2.3]hexan-5-one

InChI Key: MKWQOXREXMKNOA-UHFFFAOYSA-N[6]

Section 1: Physicochemical and Spectroscopic
Characterization
Accurate characterization is the bedrock of chemical synthesis. The data presented here are

compiled from reliable chemical suppliers and public databases, providing the necessary

benchmarks for sample validation.

Physicochemical Properties
The physical properties of Spiro[2.3]hexan-5-one are summarized below. These are critical for

handling, storage, and designing reaction conditions.

Property Value Source(s)

CAS Number 20061-22-7 [4][5][7]

Physical Form Liquid [6]

Purity Typically ≥90-98% [8]

Storage
Room Temperature / Ambient

Storage
[6]

Molecular Weight 96.13 g/mol [5]

Molecular Formula C₆H₈O [5]

Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While a

peer-reviewed, fully assigned spectrum for this specific compound is not readily available in the

literature, we can predict its characteristic features based on its structure and data from

analogous compounds.[9][10]

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The highly

strained and asymmetric nature of Spiro[2.3]hexan-5-one would result in a complex but

informative spectrum.
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Nucleus
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Assignment &

Rationale

¹H NMR ~ 0.8 - 1.5 Multiplet (m)

Cyclopropane Protons

(4H): These protons

reside in a highly

shielded environment

due to the ring strain

and anisotropy of the

C-C bonds, placing

them significantly

upfield. The

diastereotopic nature

of these protons

would lead to complex

splitting patterns.

~ 2.5 - 3.2 Multiplet (m)

Cyclobutanone

Protons (4H): Protons

on the four-membered

ring are adjacent to

the electron-

withdrawing carbonyl

group, shifting them

downfield relative to

the cyclopropane

protons. They would

likely appear as

complex multiplets

due to geminal and

vicinal coupling.

¹³C NMR ~ 10 - 25 CH₂ Cyclopropane

Carbons: Similar to

the protons, the

cyclopropane carbons

are highly shielded

and would appear in
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the far upfield region

of the spectrum.

~ 40 - 55 CH₂

Cyclobutanone

Carbons (C4, C6):

The carbons of the

cyclobutanone ring.

~ 60 - 75 C (quaternary)

Spiro Carbon: The

quaternary spirocyclic

carbon is a key

identifier. Its chemical

shift is influenced by

the strain of both

rings.

> 200 C=O

Carbonyl Carbon: The

ketone carbonyl

carbon would exhibit a

characteristic

downfield shift,

typically above 200

ppm, confirming the

presence of the

ketone functional

group.

1.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The defining feature in the IR

spectrum of Spiro[2.3]hexan-5-one would be the carbonyl stretch.

C=O Stretch: A strong, sharp absorption band is expected around 1780 cm⁻¹. The high

frequency is characteristic of a carbonyl group within a strained four-membered ring

(cyclobutanone), which increases the s-character of the C-C bonds adjacent to the carbonyl

and stiffens the C=O bond.

C-H Stretch: Bands around 3000-3080 cm⁻¹ (cyclopropyl C-H) and 2850-3000 cm⁻¹

(cyclobutyl C-H) would also be present.
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1.2.3 Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

aiding in structural confirmation.[11]

Molecular Ion (M⁺•): A peak at m/z = 96.0575 corresponding to the molecular formula C₆H₈O

would be expected.

Fragmentation: Key fragmentation pathways would likely involve the loss of carbon

monoxide (CO, 28 Da) or ethylene (C₂H₄, 28 Da) via cycloreversion, which are characteristic

fragmentation patterns for cyclobutanones. This would lead to significant fragments at m/z =

68.

Section 2: Synthesis and Mechanistic
Considerations
While numerous methods exist for synthesizing spirocyclic ketones, a specific, published

procedure for Spiro[2.3]hexan-5-one is not prominent in the literature.[12][13][14][15][16]

However, a logical and robust synthetic strategy can be designed based on well-established

organometallic and photochemical reactions. The most plausible approach involves a two-step

sequence starting from cyclobutanone.

Proposed Synthetic Workflow
The proposed synthesis leverages the inherent reactivity of a cyclobutanone enolate and a

subsequent cyclopropanation reaction. This approach offers a reliable and scalable pathway to

the target molecule.
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Step 1: Enolate Formation & Silylation

Step 2: Simmons-Smith Cyclopropanation

Step 3: Deprotection / Hydrolysis

Cyclobutanone

LDA, THF, -78 °C

Deprotonation

1-(Trimethylsilyloxy)cyclobut-1-ene
(Silyl Enol Ether)

Isolate & Purify

TMSCl

Trapping

1-(Trimethylsilyloxy)cyclobut-1-ene

Silyloxy-cyclopropanated Intermediate

CH₂I₂, Zn-Cu couple
Toluene, reflux

Intermediate Spiro[2.3]hexan-5-one

Workup

Aqueous Acid (e.g., 1M HCl)

Click to download full resolution via product page

Caption: Proposed three-stage synthesis of Spiro[2.3]hexan-5-one.
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Causality Behind Experimental Choices
Step 1: Silyl Enol Ether Formation: Direct cyclopropanation of a ketone enolate is often

problematic. Converting cyclobutanone to its silyl enol ether serves two purposes: it protects

the enolizable ketone and provides a stable, isolable alkene substrate for the

cyclopropanation. Lithium diisopropylamide (LDA) is chosen as a strong, non-nucleophilic

base to ensure complete and regioselective deprotonation at low temperature, preventing

self-condensation. Trapping with trimethylsilyl chloride (TMSCl) is rapid and quantitative.

Step 2: Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a classic and

reliable method for converting alkenes to cyclopropanes. It involves an organozinc carbenoid

(iodomethylzinc iodide) generated from diiodomethane and a zinc-copper couple. This

reagent is particularly effective for electron-rich alkenes like silyl enol ethers. The reaction is

stereospecific, though this is not a factor for this particular substrate.

Step 3: Hydrolysis: The resulting silyloxy-cyclopropane intermediate is readily hydrolyzed

back to the ketone under mild acidic conditions. This step is typically clean and high-yielding,

regenerating the carbonyl and furnishing the final product.

Detailed Experimental Protocol (Self-Validating System)
This protocol is a robust, self-validating system. Each step yields an intermediate that can be

purified and characterized, ensuring the success of the preceding step before proceeding.

Protocol: Synthesis of Spiro[2.3]hexan-5-one

Preparation of 1-(Trimethylsilyloxy)cyclobut-1-ene:

To a flame-dried, three-neck flask under an argon atmosphere, add dry tetrahydrofuran

(THF, 200 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry

ice/acetone bath.

Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to generate LDA.

Add a solution of cyclobutanone (1.0 eq) in dry THF dropwise over 20 minutes. Stir the

resulting enolate solution for 1 hour at -78 °C.
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Add trimethylsilyl chloride (1.2 eq) neat and quickly. Allow the reaction to warm to room

temperature and stir for 2 hours.

Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract

the product with diethyl ether (3x).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purify the crude product by fractional distillation to yield the silyl enol ether as a clear

liquid. Validation: Confirm structure via ¹H NMR (presence of vinyl proton and TMS peak)

and GC-MS.

Cyclopropanation and Hydrolysis to Spiro[2.3]hexan-5-one:

To a flame-dried flask under argon, add zinc-copper couple (2.5 eq) and dry toluene.

Add diiodomethane (2.2 eq) in toluene dropwise. A gentle reflux may be observed,

indicating the formation of the carbenoid. Stir for 30 minutes.

Add a solution of 1-(trimethylsilyloxy)cyclobut-1-ene (1.0 eq) in toluene. Heat the mixture

to reflux and maintain for 12-18 hours. Validation: Monitor reaction progress by TLC or

GC-MS, observing the disappearance of the starting material.

Cool the reaction to room temperature and filter through a pad of Celite to remove excess

zinc.

Transfer the filtrate to a separatory funnel and add 1M hydrochloric acid (HCl). Shake

vigorously for 30 minutes to effect hydrolysis.

Separate the layers and extract the aqueous layer with diethyl ether (2x).

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine,

dry over anhydrous magnesium sulfate, and concentrate.

Purify the final product by column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield Spiro[2.3]hexan-5-one. Validation: Full characterization by ¹H NMR, ¹³C

NMR, IR, and HRMS to match the data in Section 1.2.
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Section 3: Reactivity and Synthetic Potential
The synthetic utility of Spiro[2.3]hexan-5-one stems from the combined reactivity of its

strained rings and its ketone functionality. Relief of ring strain is a powerful thermodynamic

driving force for many of its reactions.[17]

Carbonyl Chemistry Strain-Release Reactions

Spiro[2.3]hexan-5-one

Reduction
(e.g., NaBH₄)

1,2-Hydride Addition

Wittig Olefination
(e.g., Ph₃P=CH₂)

Nucleophilic Attack

Organometallic Addition
(e.g., MeMgBr)

Grignard Reaction

Enolate Formation
(e.g., LDA)

α-Deprotonation

Baeyer-Villiger Oxidation
(e.g., m-CPBA)

Oxidative Insertion

Lewis Acid-Mediated
Rearrangement

Carbocation Formation

Spiro[2.3]hexan-5-ol 5-Methylenespiro[2.3]hexane 5-Methylspiro[2.3]hexan-5-ol Spirocyclic Enolate Spirocyclic Lactone
(Ring Expansion) Cyclopentanone Derivatives

Click to download full resolution via product page

Caption: Key reactivity pathways for Spiro[2.3]hexan-5-one.

Carbonyl Reactivity
The ketone group undergoes all standard carbonyl transformations, providing a handle for

further functionalization.

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the

corresponding alcohol, Spiro[2.3]hexan-5-ol.

Olefination: Wittig or Horner-Wadsworth-Emmons reactions provide access to exocyclic

alkenes, valuable for subsequent cycloadditions or polymerizations.

Organometallic Addition: Grignard or organolithium reagents add to the carbonyl to form

tertiary alcohols, introducing new carbon substituents at the spirocyclic center.
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Enolate Chemistry: The α-protons are acidic and can be removed with a strong base to form

an enolate, which can then be alkylated or used in aldol-type reactions.

Strain-Driven Reactivity
The high ring strain energy makes the scaffold susceptible to ring-opening or rearrangement

reactions, which can be synthetically useful for accessing different ring systems.

Baeyer-Villiger Oxidation: Treatment with a peroxy acid (e.g., m-CPBA) would likely lead to a

ring-expanded lactone. The migratory aptitude of the adjacent carbons would dictate the

regioselectivity of the oxygen insertion.

Acid-Catalyzed Rearrangements: In the presence of Lewis or Brønsted acids, the molecule

can undergo rearrangements. Protonation of the carbonyl followed by cleavage of one of the

strained C-C bonds can lead to carbocationic intermediates that rearrange to more stable

cyclopentanone or cyclohexanone derivatives. This provides a pathway from the spiro[2.3]

system to fused or larger ring systems.[17]

Applications in Drug Discovery
Spiro[2.3]hexanes are considered valuable bioisosteres for more common rings like

cyclobutane and cyclopentane, but they occupy a different, more defined region of 3D chemical

space.[18] Incorporating this motif can lead to:

Improved Physicochemical Properties: Increasing the sp³ fraction often improves solubility

and metabolic stability while reducing off-target toxicity.[2]

Novel Intellectual Property: The unique shape provides access to novel chemical matter,

strengthening patent positions.

Enhanced Target Binding: The rigid scaffold can lock a molecule into a bioactive

conformation, increasing potency and selectivity.

Section 4: Safety and Handling
As a laboratory chemical, Spiro[2.3]hexan-5-one should be handled with appropriate care.

Signal Word: Warning / Danger[6]
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Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendation: Handle in a well-ventilated fume hood. Wear standard personal

protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Keep away

from heat, sparks, and open flames.

Conclusion
Spiro[2.3]hexan-5-one is more than a chemical curiosity; it is a potent building block for the

modern synthetic chemist. Its unique combination of high strain, three-dimensionality, and

functional handles makes it an ideal starting point for exploring novel chemical space. The

synthetic pathways and reactivity patterns detailed in this guide provide a solid framework for

researchers to confidently incorporate this scaffold into their programs, paving the way for the

discovery of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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